(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid
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Overview
Description
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further connected to a boronic acid moiety. The combination of these functional groups imparts distinctive chemical reactivity and makes it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid typically involves the introduction of the difluoromethyl group onto the indazole ring, followed by the formation of the boronic acid moiety. One common method involves the use of difluoromethylation reagents, such as difluoromethyl iodide, in the presence of a base and a palladium catalyst. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions followed by purification steps such as crystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs, while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Methyl derivatives.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with nucleophilic biological compounds. The boronic acid group can interact with enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates, leading to various biochemical effects . Additionally, the difluoromethyl group can enhance the compound’s stability and bioavailability by acting as a metabolic blocker .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Fluorophenyl)boronic acid
- (2,3-Difluorophenyl)boronic acid
Uniqueness
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the indazole ring, which confer distinct chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the indazole ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C8H7BF2N2O2 |
---|---|
Molecular Weight |
211.96 g/mol |
IUPAC Name |
[1-(difluoromethyl)indazol-6-yl]boronic acid |
InChI |
InChI=1S/C8H7BF2N2O2/c10-8(11)13-7-3-6(9(14)15)2-1-5(7)4-12-13/h1-4,8,14-15H |
InChI Key |
GRWKEWXIBMLVCI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C(F)F)(O)O |
Origin of Product |
United States |
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